molecular formula C8H19Br2N B13550177 (3-Bromopropyl)(butan-2-yl)methylamine hydrobromide

(3-Bromopropyl)(butan-2-yl)methylamine hydrobromide

Cat. No.: B13550177
M. Wt: 289.05 g/mol
InChI Key: BVBRZTYZRLAFPB-UHFFFAOYSA-N
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Description

(3-Bromopropyl)(butan-2-yl)methylamine hydrobromide is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a bromopropyl group, a butan-2-yl group, and a methylamine group, all of which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromopropyl)(butan-2-yl)methylamine hydrobromide typically involves the reaction of (3-Bromopropyl)methylamine with butan-2-yl bromide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified to obtain the hydrobromide salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromopropyl)(butan-2-yl)methylamine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopropyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, resulting in the formation of various oxidation states and reduced forms.

    Addition Reactions: The compound can participate in addition reactions with electrophiles and nucleophiles, leading to the formation of new chemical bonds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted amines, while oxidation reactions may produce corresponding oxides.

Scientific Research Applications

(3-Bromopropyl)(butan-2-yl)methylamine hydrobromide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups into target molecules.

    Biology: Employed in the study of biochemical pathways and interactions involving amine-containing compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromopropyl)(butan-2-yl)methylamine hydrobromide involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the type of reaction.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromopropyl)methylamine hydrobromide: Similar in structure but lacks the butan-2-yl group.

    (3-Chloropropyl)(butan-2-yl)methylamine hydrobromide: Similar but with a chlorine atom instead of a bromine atom.

    (3-Bromopropyl)(butan-2-yl)amine: Similar but without the methylamine group.

Uniqueness

(3-Bromopropyl)(butan-2-yl)methylamine hydrobromide is unique due to the presence of both the bromopropyl and butan-2-yl groups, which confer distinct reactivity and functionality. This combination of groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C8H19Br2N

Molecular Weight

289.05 g/mol

IUPAC Name

N-(3-bromopropyl)-N-methylbutan-2-amine;hydrobromide

InChI

InChI=1S/C8H18BrN.BrH/c1-4-8(2)10(3)7-5-6-9;/h8H,4-7H2,1-3H3;1H

InChI Key

BVBRZTYZRLAFPB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C)CCCBr.Br

Origin of Product

United States

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